

The Role of EFTUD2 in Spliceosome Assembly: An In-depth Technical Guide

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Compound of Interest

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Abstract

The process of pre-messenger RNA (pre-mRNA) splicing, a fundamental step in eukaryotic gene expression, is carried out by the spliceosome, a dynamic and intricate molecular machine. At the heart of this machinery lies the U5 small nuclear ribonucleoprotein (snRNP), a key component of which is the Elongation Factor Tu GTPase Binding Domain Containing 2 (**EFTUD2**), also known as Snu114. This technical guide provides a comprehensive overview of the critical role of **EFTUD2** in spliceosome assembly and function. We delve into its molecular interactions, enzymatic activity, and the pathological consequences of its dysfunction, such as in Mandibulofacial Dysostosis with Microcephaly (MFDN). This document further presents detailed experimental protocols for studying **EFTUD2** and quantitative data on its interactions and the effects of its disruption, aiming to equip researchers and drug development professionals with the necessary knowledge to investigate this essential splicing factor.

Introduction: EFTUD2 as a Core Component of the Spliceosome

EFTUD2 is a highly conserved GTPase that functions as a cornerstone of the U5 snRNP.^{[1][2]} It is integral to the formation and dynamic rearrangements of the spliceosome throughout the splicing cycle. The **EFTUD2** gene provides instructions for producing a protein that is a subunit of both the major and minor spliceosomes, which are responsible for removing introns from

pre-mRNAs to generate mature mRNA ready for translation.[3] Mutations in **EFTUD2** lead to a range of developmental disorders, underscoring its indispensable role in cellular function.[4]

Domain Architecture and Subcellular Localization

The **EFTUD2** protein possesses several functional domains, including a GTP-binding domain, which is crucial for its role in regulating spliceosome dynamics.[4] Its structure also facilitates interactions with other core spliceosomal proteins. **EFTUD2** is predominantly localized to the nucleus, where the splicing process occurs.[4][5]

The Role of EFTUD2 in Spliceosome Assembly and Function

EFTUD2 plays a multifaceted role in the assembly and activation of the spliceosome. It is a central component of the U4/U6.U5 tri-snRNP complex, a major building block of the spliceosome.[4][6]

U4/U6.U5 tri-snRNP Formation and Stabilization

EFTUD2 is crucial for the stable association of the U5 snRNP with the U4/U6 di-snRNP to form the tri-snRNP complex.[4][6] This is a critical step in the recruitment of the spliceosome to the pre-mRNA. **EFTUD2** interacts directly with key proteins within this complex, including PRPF8 and the RNA helicase BRR2 (SNRNP200).[4][6]

Regulation of BRR2 Helicase Activity and Spliceosome Activation

A key function of **EFTUD2** is the regulation of the DEAH-box helicase BRR2.[4][6] BRR2 is responsible for unwinding the U4/U6 snRNA duplex, a pivotal event that triggers the catalytic activation of the spliceosome. **EFTUD2**, in concert with PRPF8, controls the activity of BRR2, ensuring that this unwinding occurs at the appropriate time in the splicing cycle.[4][6]

GTPase Activity and Conformational Changes

While **EFTUD2** is a GTPase, cryo-electron microscopy studies suggest that it binds GTP but may not hydrolyze it to drive major conformational changes in the spliceosome.[4][6] Instead, it is thought to act more as a scaffolding protein, providing a stable platform for the intricate

network of interactions required for splicing.[4] However, its GTP-bound state is likely crucial for maintaining the correct architecture of the spliceosome's catalytic core.

Molecular Interactions of EFTUD2

EFTUD2's function is predicated on a complex network of protein-protein and protein-RNA interactions within the spliceosome.

Interaction with PRPF8

EFTUD2 directly interacts with the large scaffold protein PRPF8, a central organizer of the spliceosome's catalytic core.[4][7] This interaction is fundamental for the integrity of the U5 snRNP and the tri-snRNP complex.

Interaction with BRR2

The interaction between **EFTUD2** and the helicase BRR2 is critical for regulating the activation of the spliceosome.[4][6] This interaction helps to position BRR2 correctly for the unwinding of the U4/U6 duplex.

Other Interactions

Quantitative proteomic studies have identified a broader interactome for **EFTUD2**, including other U5 snRNP components and assembly factors. These interactions are crucial for the step-wise assembly of the spliceosome.

Interacting Protein	Experimental Method	Reference
PRPF8	Yeast Two-Hybrid, Co-Immunoprecipitation, Cryo-EM	[6] [7] [8]
SNRNP200 (BRR2)	Yeast Two-Hybrid, Co-Immunoprecipitation, Cryo-EM	[6] [8]
AAR2	Co-Immunoprecipitation, SILAC Proteomics	[7] [9]
ZNHIT2	Co-Immunoprecipitation, SILAC Proteomics	[8]
PIH1D1	Co-Immunoprecipitation	[7]
RPAP3	Co-Immunoprecipitation	[7]
URI1	Co-Immunoprecipitation	[7]
NRDE2	Co-Immunoprecipitation	[7]
FAM50A	Co-Immunoprecipitation	[7]
UBL5	Co-Immunoprecipitation	[7]

Pathophysiological Consequences of EFTUD2 Dysfunction

Haploinsufficiency of **EFTUD2** is the genetic basis for Mandibulofacial Dysostosis with Microcephaly (MFDM), a rare developmental disorder characterized by craniofacial abnormalities, microcephaly, and developmental delay.[\[2\]](#)[\[10\]](#) This highlights the critical, dose-dependent requirement for **EFTUD2** in normal human development.

Aberrant Splicing

Reduced levels of functional **EFTUD2** lead to widespread defects in pre-mRNA splicing.[\[8\]](#)[\[11\]](#) A notable and well-characterized consequence is the increased skipping of exon 3 in the Mdm2 transcript.[\[8\]](#)[\[11\]](#)[\[12\]](#) This alternative splicing event produces a truncated MDM2 protein that is unable to effectively regulate the tumor suppressor p53.

Activation of the p53 Signaling Pathway

The mis-splicing of Mdm2 leads to the accumulation of nuclear p53 and the subsequent activation of p53-target genes.^{[8][11]} This activation of the p53 pathway is thought to be a major contributor to the cellular and developmental defects observed in MFDM, including increased apoptosis in neural crest cells.^{[8][11]}

Splicing Event	Affected Gene	Consequence	Experimental System	Reference
Exon 3 Skipping	Mdm2	Increased nuclear p53, apoptosis	Mouse embryonic heads, O9-1 neural crest cells	^{[8][11][12]}
Increased Intron Retention	Various	Transcriptome-wide splicing deficiency	Zebrafish mutants	^[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of **EFTUD2**.

Co-Immunoprecipitation (Co-IP) of EFTUD2-containing Complexes from HeLa Cells

This protocol describes the immunoprecipitation of endogenous **EFTUD2** from HeLa cell nuclear extracts to identify interacting proteins.

Materials:

- HeLa cell nuclear extract (prepared as described in^[4])
- Anti-**EFTUD2** antibody (e.g., Abcam, cat# abXXXXXX)
- Protein A/G magnetic beads (e.g., Thermo Fisher, cat# 88802)

- Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors.
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- SDS-PAGE and Western blotting reagents

Procedure:

- Antibody-Bead Conjugation:
 - Resuspend the magnetic beads and transfer 50 μ L to a microcentrifuge tube.
 - Place the tube on a magnetic rack and discard the supernatant.
 - Wash the beads twice with 500 μ L of Co-IP Lysis/Wash Buffer.
 - Resuspend the beads in 200 μ L of Co-IP Lysis/Wash Buffer and add 5-10 μ g of anti-**EFTUD2** antibody.
 - Incubate with rotation for 2 hours at 4°C.
 - Wash the antibody-conjugated beads three times with Co-IP Lysis/Wash Buffer.
- Immunoprecipitation:
 - Thaw 1 mg of HeLa nuclear extract on ice.
 - Pre-clear the extract by adding 20 μ L of unconjugated Protein A/G beads and incubating for 1 hour at 4°C with rotation.
 - Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a new tube.
 - Add the antibody-conjugated beads to the pre-cleared nuclear extract.
 - Incubate overnight at 4°C with gentle rotation.

- Washing:
 - Pellet the beads using a magnetic rack and discard the supernatant.
 - Wash the beads five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
- Elution:
 - Add 50 μ L of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.
 - Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube containing 5 μ L of Neutralization Buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., PRPF8, BRR2) or by mass spectrometry for unbiased identification of interaction partners.

In Vitro Splicing Assay using HeLa Nuclear Extract

This assay is used to assess the splicing of a pre-mRNA substrate in vitro, which can be adapted to study the effect of **EFTUD2** depletion or mutation.

Materials:

- HeLa cell nuclear extract^[4]
- ³²P-UTP radiolabeled pre-mRNA substrate (transcribed in vitro from a DNA template containing a model intron)
- Splicing reaction buffer (2X): 60 mM HEPES-KOH pH 7.9, 4 mM MgCl₂, 120 mM KCl, 20% glycerol, 2 mM DTT.
- ATP/Creatine Phosphate mix: 20 mM ATP, 200 mM Creatine Phosphate.
- Proteinase K

- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Ethanol
- Denaturing polyacrylamide gel (6-8%)

Procedure:

- Splicing Reaction Setup (per 25 μ L reaction):
 - On ice, combine:
 - 12.5 μ L HeLa nuclear extract (approx. 10 mg/mL)
 - 1.25 μ L 20X ATP/Creatine Phosphate mix
 - 1 μ L 32 P-labeled pre-mRNA (approx. 10,000 cpm)
 - Bring the final volume to 25 μ L with the 2X splicing reaction buffer and nuclease-free water.
- Incubation:
 - Incubate the reaction at 30°C for 0, 15, 30, 60, and 90 minutes.
- RNA Extraction:
 - Stop the reaction by adding 200 μ L of a solution containing 0.3 M Sodium Acetate, 1% SDS, and 10 mM EDTA.
 - Add 1 μ L of Proteinase K (20 mg/mL) and incubate at 37°C for 30 minutes.
 - Perform a phenol:chloroform extraction followed by ethanol precipitation to isolate the RNA.
- Analysis:
 - Resuspend the RNA pellet in formamide loading dye.

- Separate the RNA products on a denaturing polyacrylamide gel.
- Visualize the pre-mRNA, splicing intermediates (lariat-intron), and spliced mRNA by autoradiography.

RNA-seq Analysis of Differential Splicing upon EFTUD2 Knockdown

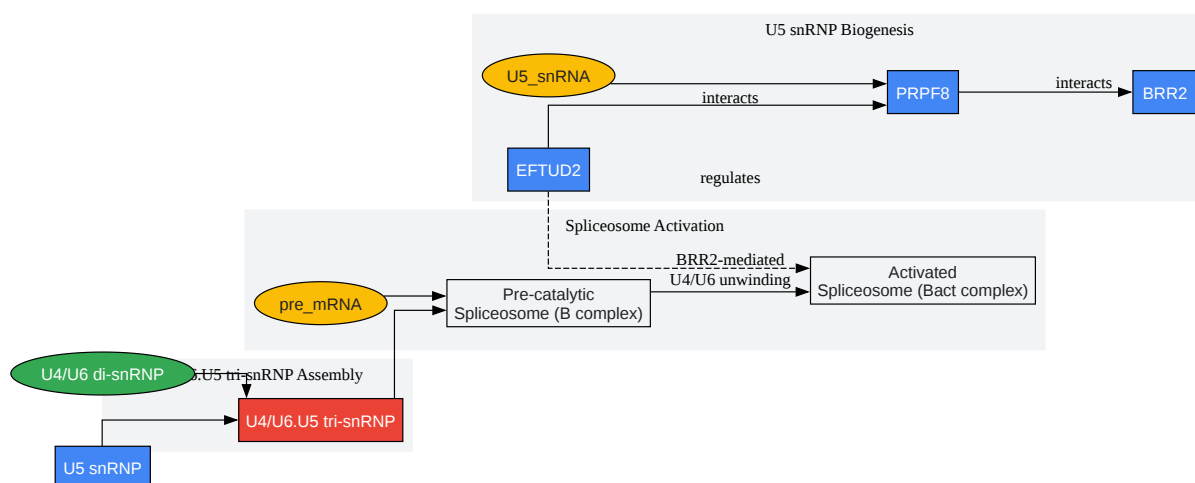
This workflow outlines the computational analysis of RNA-seq data to identify changes in alternative splicing following the knockdown of **EFTUD2**.

Workflow:

- Quality Control:
 - Assess the quality of raw sequencing reads using tools like FastQC.
- Read Alignment:
 - Align the reads to a reference genome using a splice-aware aligner such as STAR.
- Differential Splicing Analysis:
 - Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between control and **EFTUD2** knockdown samples.[\[13\]](#)[\[14\]](#) rMATS can detect skipped exons (SE), alternative 5' splice sites (A5SS), alternative 3' splice sites (A3SS), mutually exclusive exons (MXE), and retained introns (RI).[\[13\]](#)[\[14\]](#)
- Visualization and Functional Analysis:
 - Visualize significant splicing events using sashimi plots.
 - Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the functional consequences.

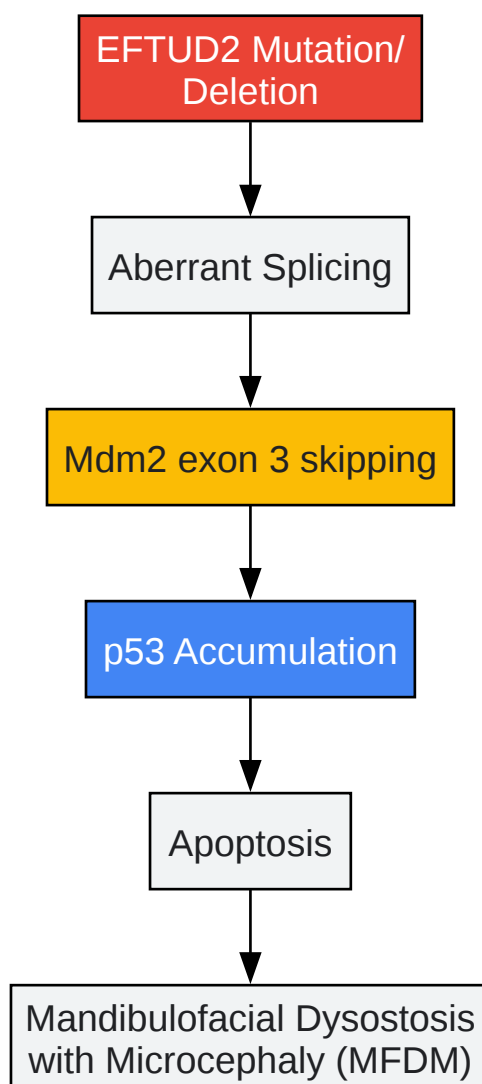
Visualizations

Signaling Pathways and Logical Relationships



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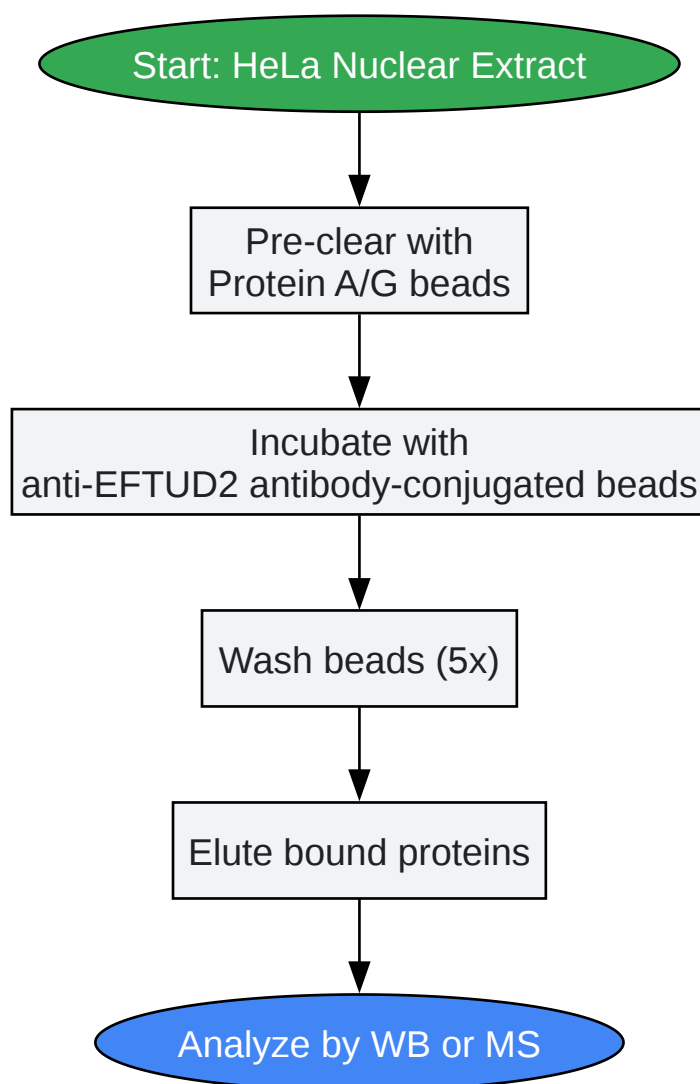
Caption: **EFTUD2** in Spliceosome Assembly.



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Caption: Pathological consequences of **EFTUD2** dysfunction.

Experimental Workflows



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Caption: Co-Immunoprecipitation Workflow for **EFTUD2**.

Conclusion

EFTUD2 is a vital component of the spliceosome, playing a critical role in its assembly, stability, and catalytic activation. Its function as a regulatory hub within the U5 snRNP is underscored by the severe developmental consequences of its haploinsufficiency. Understanding the intricate molecular mechanisms of **EFTUD2** function is paramount for elucidating the fundamental principles of pre-mRNA splicing and for developing therapeutic strategies for spliceosomopathies like MFDM. The experimental approaches and data presented in this guide

provide a solid foundation for researchers to further investigate the multifaceted roles of this essential splicing factor.

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